N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a structurally complex amide derivative featuring a trifluoromethyl-substituted phenyl group, a furan-thiophen hybrid ethyl backbone, and a propanamide linker.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2S/c21-20(22,23)16-6-3-14(4-7-16)5-8-19(25)24-12-17(15-9-11-27-13-15)18-2-1-10-26-18/h1-4,6-7,9-11,13,17H,5,8,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHJRPIVYSVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex heterocyclic compound characterized by its unique structural features, including furan and thiophene aromatic rings. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing furan and thiophene groups exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has not been extensively studied; however, its structural similarities to other biologically active compounds suggest potential therapeutic applications.
Pharmacological Properties
-
Antimicrobial Activity :
- Compounds with furan and thiophene rings have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
-
Anticancer Potential :
- Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives containing furan and thiophene have been evaluated for their cytotoxic effects against various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiophene-furan derivatives, revealing that compounds similar to this compound exhibited MIC values ranging from 25 to 100 μg/mL against M. tuberculosis strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Moderate |
| Compound B | 25 | Strong |
| This compound | TBD | TBD |
Study 2: Anti-inflammatory Mechanism
Research indicated that thiophene-containing compounds could inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines. This suggests a mechanism through which this compound might exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s uniqueness lies in its combination of furan , thiophene , and trifluoromethylphenyl groups. Below is a comparative analysis with analogs from the evidence:
Research Findings and Data Gaps
- Activity Data: No direct biological data for the target compound are provided. However, structurally related compounds in (anti-inflammatory) and 14 (androgen receptor modulation) suggest plausible therapeutic avenues.
- Physicochemical Properties : Melting points, solubility, and stability data are absent but critical for pharmaceutical development. Analogous compounds (e.g., ) provide benchmarks for such properties.
- Kinase Inhibition Potential: Compounds with trifluoromethyl groups and heterocycles (e.g., ) often target kinases or proteolysis pathways, hinting at possible applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
